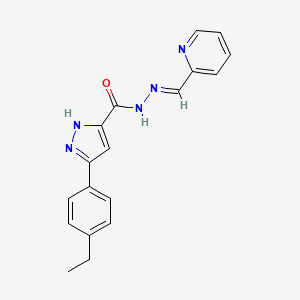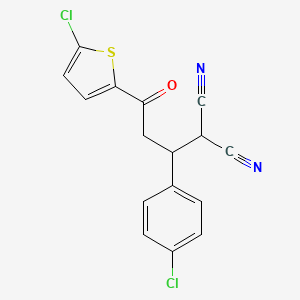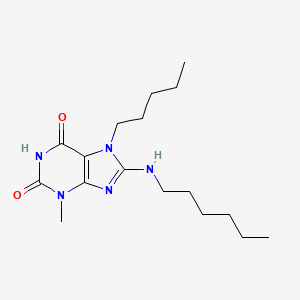![molecular formula C18H18N4O3S B15079011 5-(3,4-dimethoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15079011.png)
5-(3,4-dimethoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, methoxy groups, and a hydrosulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate.
Formation of the Benzylidene Group: The benzylidene group can be formed through a condensation reaction between an aldehyde (such as 4-methoxybenzaldehyde) and an amine derivative of the triazole ring.
Introduction of the Hydrosulfide Group: The hydrosulfide group can be introduced through a nucleophilic substitution reaction using hydrogen sulfide or a suitable hydrosulfide donor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as halides or amines.
Condensation: The benzylidene group can participate in condensation reactions with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halides (e.g., bromine, chlorine), amines, dimethylformamide, and potassium carbonate.
Condensation: Aldehydes, ketones, amines, ethanol, and acetic acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Condensation: New carbon-carbon or carbon-heteroatom bonded compounds.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole core and hydrosulfide group.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, leading to a decrease in their catalytic activity.
Protein Interactions: The compound can interact with proteins, affecting their structure and function, which can lead to changes in cellular processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways by interacting with receptors or signaling molecules, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethoxyphenyl)-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)-hydrazide
- 5-(2,5-Dimethoxyphenyl)-2H-pyrazole-3-carboxylic acid (4-hydroxy-3-methoxy-benzylidene)hydrazide
- 5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (3-allyl-2-hydroxy-benzylidene)-hydrazide
Uniqueness
5-(3,4-Dimethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its combination of a triazole ring, methoxy groups, and a hydrosulfide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry, materials science, and biological studies.
Properties
Molecular Formula |
C18H18N4O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-23-14-7-4-12(5-8-14)11-19-22-17(20-21-18(22)26)13-6-9-15(24-2)16(10-13)25-3/h4-11H,1-3H3,(H,21,26)/b19-11+ |
InChI Key |
HWRDVXJMZPUXGO-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15078940.png)

![5-bromo-2-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15078951.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15078960.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078967.png)
![2-[(2-oxopropyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15079001.png)

![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B15079025.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079027.png)
![Ethyl 3-(3,4-dimethoxyphenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15079032.png)
![(5Z)-3-Octyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079034.png)
